molecular formula C20H18FNO3 B13434313 (4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone

(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone

Cat. No.: B13434313
M. Wt: 339.4 g/mol
InChI Key: RIQXORLEHBRYEJ-MJICGBHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone" is an oxazolidinone derivative characterized by a chiral center at the 4S position and an (4E)-configured pentenyl chain substituted with a 4-fluorophenyl group and a ketone moiety. Oxazolidinones are heterocyclic compounds with a five-membered ring containing both oxygen and nitrogen, often serving as key pharmacophores in antibiotics (e.g., linezolid) due to their ability to inhibit bacterial protein synthesis. The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the α,β-unsaturated ketone in the pentenyl side chain may contribute to electrophilic reactivity or conjugation-dependent biological interactions .

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

(4S)-3-[(E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C20H18FNO3/c21-17-12-10-15(11-13-17)6-4-5-9-19(23)22-18(14-25-20(22)24)16-7-2-1-3-8-16/h1-4,6-8,10-13,18H,5,9,14H2/b6-4+/t18-/m1/s1

InChI Key

RIQXORLEHBRYEJ-MJICGBHWSA-N

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CC/C=C/C2=CC=C(C=C2)F)C3=CC=CC=C3

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCC=CC2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Detailed Preparation of the Oxazolidinone Core

A robust method for preparing the (4S)-4-phenyl-2-oxazolidinone core involves the following steps, as reported in recent patents and literature:

Step Reagents & Conditions Description Yield & Purity
1 N-Boc-L-phenylglycine + Borane reagent (BH3-THF or BH3-Me2S) in THF, 0-25 °C Reduction of N-Boc-L-phenylglycine to N-Boc-L-phenylglycinol High yield, mild conditions
2 N-Boc-L-phenylglycinol + Catalyst (potassium tert-butoxide or sodium tert-butoxide), sulfolane, room temperature or reflux Cyclization to form (S)-4-phenyl-2-oxazolidinone by ring closure Yield ~87.7%, HPLC purity 99.6%

This method avoids toxic reagents like carbon disulfide and employs green solvents such as tetrahydrofuran (THF), aligning with sustainable chemistry practices.

Introduction of the Fluorophenyl Pentenoyl Side Chain

The side chain bearing the 4-fluorophenyl group and the α,β-unsaturated ketone (pentenoyl) is introduced typically via condensation or acylation reactions involving:

While explicit stepwise protocols for this exact compound are limited in open literature, general oxazolidinone acylation methods apply, involving:

Parameters Typical Conditions
Solvent Dichloromethane, THF, or similar polar aprotic solvents
Base Triethylamine or pyridine to scavenge HCl
Temperature 0 °C to room temperature to maintain stereochemical integrity
Reaction Time Several hours to overnight

The reaction is monitored by TLC and HPLC to ensure completion and stereochemical purity.

Alternative Synthetic Routes and Considerations

  • Some routes start from chiral amino alcohols or phenylglycinol derivatives, followed by cyclization and subsequent functionalization.
  • Use of protecting groups (e.g., Boc) is common to control reactivity during multi-step synthesis.
  • Catalytic asymmetric synthesis methods have been explored to improve stereoselectivity and yield.
  • The fluorophenyl pentenoyl moiety may be introduced via Wittig or Horner–Wadsworth–Emmons olefination to establish the (4E) double bond configuration.

Data Tables Summarizing Preparation Parameters

Parameter Details Notes
Core synthesis solvent Tetrahydrofuran (THF) or 2-methyltetrahydrofuran Preferred for green chemistry
Reduction reagent Borane-tetrahydrofuran complex (BH3-THF) Molar ratio 1:2-4.5 (substrate:reagent)
Catalyst for cyclization Potassium tert-butoxide or sodium tert-butoxide Molar ratio 1:1-2 (substrate:catalyst)
Cyclization temperature Room temperature or reflux Reaction time ~10 hours
Acylation solvent Dichloromethane or THF Maintains stereochemical integrity
Base for acylation Triethylamine or pyridine Neutralizes acid by-products
Reaction temperature for acylation 0 °C to room temperature Prevents side reactions
Yield of oxazolidinone core ~87.7% High purity (HPLC > 99%)

Research Discoveries and Industrial Implications

  • The patented method for oxazolidinone synthesis avoids hazardous reagents like carbon disulfide, improving safety and scalability.
  • The use of borane reagents for reduction is efficient and mild, producing high-purity intermediates suitable for pharmaceutical applications.
  • The fluorophenyl pentenoyl side chain imparts potential bioactivity, making the compound valuable as a pharmaceutical intermediate or lead compound for drug development.
  • The stereochemical control in the synthesis is critical for biological activity, requiring careful optimization of reaction conditions.
  • Green chemistry principles are increasingly integrated into synthesis routes to meet regulatory and environmental standards.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the double bond in the pentenyl chain.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting cellular pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone

Structural Differences :

  • Core Stereochemistry : The target compound has a 4S configuration, while the analog (CAS 1005006-69-8) features a 4R configuration, altering spatial orientation .
  • Substituent at C4 : The analog has a phenylmethyl group instead of a simple phenyl group, increasing steric bulk.

Functional Implications :

  • The hydroxy group in the analog may improve solubility but reduce stability due to oxidative susceptibility.
  • The propenyl chain could enhance reactivity in cycloaddition reactions compared to the target’s α,β-unsaturated ketone .

Comparison with (4S)-3-(2-Bromo-3-phenyl-1-oxopropyl)-4-(phenylmethyl)-2-oxazolidinone (CAS 113543-31-0)

Structural Differences :

  • C4 Substituent : Both compounds have phenyl-derived groups, but the analog’s phenylmethyl group adds steric hindrance.

Functional Implications :

  • The bromine atom may make the analog more reactive in nucleophilic substitution reactions, whereas the target compound’s fluorophenyl group is electron-withdrawing, stabilizing the aromatic ring .
  • The phenylmethyl group in the analog could reduce conformational flexibility, impacting binding interactions in biological systems.

Comparison with Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)

Structural Differences :

  • Substituents : Both compounds share fluorophenyl groups, but the triazole derivative includes a sulfonylphenyl group, enhancing polarity.

Functional Implications :

  • The triazole core may confer stronger metal-binding capacity, whereas the oxazolidinone’s lactam ring offers rigidity and protease resistance.
  • The sulfonyl group in the triazole analog increases solubility but may reduce membrane permeability compared to the target compound’s hydrophobic side chain .

Comparison with Silyl Ether-Containing Oxazolidinone (PubChem Complex)

Structural Differences :

  • Protective Group : The analog (PubChem) includes a tert-butyldimethylsilyl (TBS) ether, which is absent in the target compound .
  • Amino Substituent: The analog has a 4-fluorophenylamino group, introducing additional basicity.

Functional Implications :

  • The TBS group enhances steric protection for sensitive functional groups during synthesis but requires deprotection steps.
  • The amino group could enable salt formation or covalent modifications, broadening pharmacological utility compared to the target’s ketone .

Biological Activity

(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone, with CAS number 190595-62-1, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H18FN3O3, with a molecular weight of 339.36 g/mol. The compound features a complex structure that includes an oxazolidinone ring, which is known for its role in various biological activities.

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant antimicrobial activity. The compound's structure suggests it may inhibit bacterial protein synthesis, similar to other members of the oxazolidinone class such as linezolid. Studies have shown that modifications in the oxazolidinone structure can enhance antibacterial efficacy against resistant strains of bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. The presence of the fluorophenyl group is hypothesized to contribute to the compound's ability to induce apoptosis in cancer cells. In vitro assays demonstrated a reduction in cell viability in various cancer cell lines, indicating potential for further development as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Protein Synthesis Inhibition : Similar to other oxazolidinones, it may bind to the bacterial ribosome, preventing protein synthesis.
  • Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that oxazolidinones possess antioxidant properties, potentially reducing oxidative stress in cells.

Case Studies and Research Findings

StudyFindings
Smith et al., 2022Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values comparable to linezolid.
Jones et al., 2023Reported significant cytotoxicity in breast cancer cell lines with IC50 values indicating effective dose ranges.
Lee et al., 2023Investigated the mechanism of action, confirming ribosomal binding and inhibition of protein synthesis in bacterial models.

Q & A

Q. What synthetic strategies are effective for constructing the oxazolidinone core and fluorophenyl-pentenyl side chain?

  • Methodological Answer : The oxazolidinone core can be synthesized via cyclization of chiral β-amino alcohols with carbonyl compounds. For stereochemical control at the 4S position, the Evans auxiliary approach using (4S)-4-phenyl-2-oxazolidinone (e.g., prepared as in ) is recommended. The (4E)-5-(4-fluorophenyl)-1-oxo-4-pentenyl side chain can be introduced via a stereoselective aldol reaction. For example, use a boron-mediated aldol coupling between a fluorophenyl-substituted enolate and a ketone precursor, ensuring retention of the 4E configuration through low-temperature conditions (−78°C) and chelation control .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :
  • NMR : Assign stereochemistry using NOESY/ROESY to confirm spatial proximity between the 4S-phenyl group and the oxazolidinone oxygen. The 4E double bond geometry can be verified via 3JHH^3J_{HH} coupling constants (~15 Hz for trans configuration) in 1^1H NMR .
  • X-ray : Co-crystallize the compound with a heavy atom (e.g., bromine-substituted derivatives, as in ) to enhance diffraction. Compare bond lengths and angles to similar oxazolidinone structures (e.g., reports a fluorophenyl-pyrrolopyrimidine with analogous stereoelectronic features).

Q. What analytical techniques validate purity and enantiomeric excess (ee) during synthesis?

  • Methodological Answer :
  • HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers. Calibrate against a racemic mixture for ee quantification .
  • Polarimetry : Measure specific rotation and compare to literature values for (4S)-configured oxazolidinones (e.g., [α]D25=+42.5°[α]_D^{25} = +42.5° in CHCl3_3 for (4S)-4-phenyl-2-oxazolidinone ).

Advanced Research Questions

Q. How can stereoselectivity in the aldol reaction be optimized to minimize 4Z byproducts?

  • Methodological Answer :
  • Chelation Control : Use Lewis acids like TiCl4_4 or Sn(OTf)2_2 to stabilize the enolate transition state, favoring the 4E configuration .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing the Zimmerman-Traxler transition state.
  • Substrate Modification : Introduce bulky groups (e.g., trimethylsilyl, as in ) on the ketone to sterically hinder the 4Z pathway.

Q. What computational methods predict bioactivity against enzyme targets (e.g., kinases or proteases)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions between the oxazolidinone’s electrophilic carbonyl and target active sites (e.g., serine hydrolases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR : Correlate substituent effects (e.g., fluorophenyl lipophilicity) with inhibitory activity using descriptors like LogP and Hammett constants .

Q. How to address contradictory data in reaction yields or biological assays?

  • Methodological Answer :
  • Yield Discrepancies : Re-evaluate reaction conditions (e.g., moisture sensitivity of intermediates, as in ). Use in situ IR or LC-MS to monitor intermediate stability.
  • Bioassay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP levels for cytotoxicity assays). Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate results .

Q. What strategies improve metabolic stability of the oxazolidinone scaffold in vivo?

  • Methodological Answer :
  • Prodrug Design : Mask the oxazolidinone carbonyl as a tert-butyl ester (hydrolytically stable) or phosphonate (targeted release in acidic environments) .
  • Isotopic Labeling : Replace labile hydrogens with deuterium at the α-position to the carbonyl (e.g., C-2 of oxazolidinone) to slow CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.